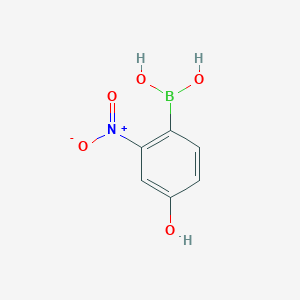
4-Hydroxy-2-nitrophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-nitrophenylboronic acid is an organic compound with the molecular formula C6H6BNO5 It is a derivative of phenylboronic acid, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the second position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-nitrophenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminophenylboronic acids.
Substitution: Various substituted phenylboronic acids.
Applications De Recherche Scientifique
4-Hydroxy-2-nitrophenylboronic acid has diverse applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-nitrophenylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
- 4-Hydroxyphenylboronic acid
- 2-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: 4-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Hydroxyphenylboronic acid lacks the nitro group, limiting its reactivity in reduction reactions. Similarly, 2-Nitrophenylboronic acid lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with other molecules .
Propriétés
Formule moléculaire |
C6H6BNO5 |
|---|---|
Poids moléculaire |
182.93 g/mol |
Nom IUPAC |
(4-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9-11H |
Clé InChI |
VRJJCKZGOOHMTJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)O)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















